
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, such as the one you’re asking about, are significant in medicinal chemistry due to their wide range of biological activities . They are prevalent in many natural products and drugs and play a crucial role in cell biology .
Molecular Structure Analysis
The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is common in many biologically active molecules .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring .Physical and Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless with specific odors . The exact physical and chemical properties can vary depending on the specific substituents attached to the indole ring.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that indole derivatives, including those with 1,2,4-triazole moieties, possess significant antimicrobial properties. For instance, compounds synthesized from indole derivatives have shown potent antibacterial and antifungal activities against a variety of pathogens such as Aspergillus Niger, Penicillium sp., Candida albican, Bacillus subtilis, Escherichia coli, and more. This suggests the potential of these compounds in the development of new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Anticancer Activity
Several studies have focused on synthesizing and evaluating indole and triazole derivatives for their anticancer properties. For example, novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized and tested for their ability to exhibit anti-inflammatory and antimicrobial activities, which are crucial in cancer research and treatment (Gadegoni & Manda, 2013).
Receptor Antagonist Activity
1,3,5-Substituted indoles and indazoles have been studied as receptor antagonists of the peptidoleukotrienes, with implications in developing treatments for conditions like asthma. The structure-activity relationship studies of these compounds revealed that certain substitutions at specific positions on the indole ring enhance their binding affinity and efficacy as receptor antagonists (Matassa et al., 1990).
Mecanismo De Acción
Direcciones Futuras
Given the wide range of biological activities exhibited by indole derivatives, they continue to be a focus of research in medicinal chemistry . Future work could involve the synthesis and testing of new indole derivatives, like the one you’re asking about, to discover new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-13-9-14(2)20(15(3)10-13)24-19(28)12-29-22-26-25-21(27(22)4)17-11-23-18-8-6-5-7-16(17)18/h5-11,23H,12H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTOFHVOCNYOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
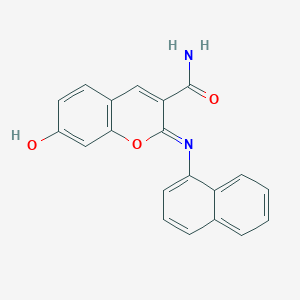

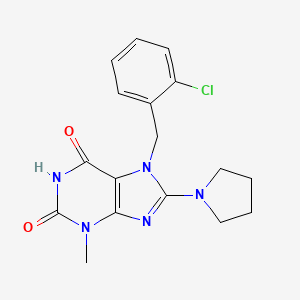
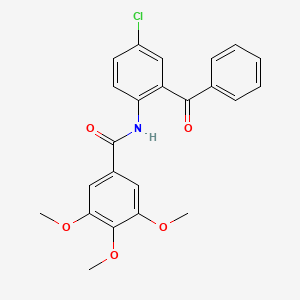
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)
![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2645822.png)
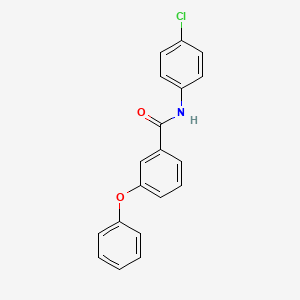
![(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2645828.png)
![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)
![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)
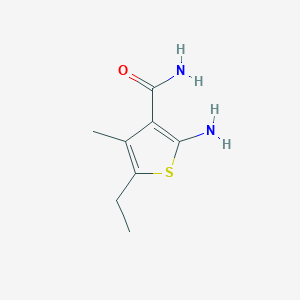
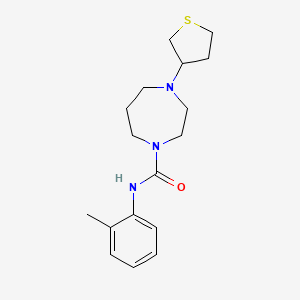
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2645838.png)
